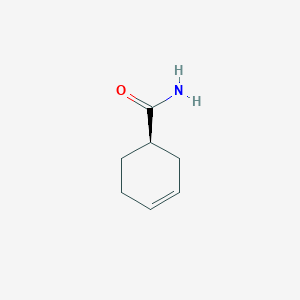

(1R)-Cyclohex-3-ene-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(1R)-cyclohex-3-ene-1-carboxamide |

InChI |

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9)/t6-/m0/s1 |

InChI Key |

VSCLUBLXOWRBCQ-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](CC=C1)C(=O)N |

Canonical SMILES |

C1CC(CC=C1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r Cyclohex 3 Ene 1 Carboxamide

Stereoselective Formation of the Cyclohexene (B86901) Core

The precise construction of the chiral cyclohexene framework is paramount in the synthesis of (1R)-Cyclohex-3-ene-1-carboxamide. Modern organic synthesis employs several powerful methods to achieve this, with asymmetric Diels-Alder reactions and domino reactions initiated by lithium amides being particularly prominent.

Asymmetric Diels-Alder Strategies in Cyclohexene Construction

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be rendered asymmetric to produce enantiomerically enriched cyclohexene derivatives. nih.gov This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral dienophiles. In the context of synthesizing the this compound precursor, a typical approach involves the cycloaddition of a diene with a dienophile bearing a chiral director.

For instance, the reaction can be catalyzed by Lewis acids in conjunction with chiral ligands. nih.gov These catalysts coordinate to the dienophile, creating a chiral environment that influences the facial selectivity of the diene's approach, leading to the preferential formation of one enantiomer of the cyclohexene product. The choice of diene, dienophile, and catalyst system is critical for achieving high diastereo- and enantioselectivity. Subsequent transformations can then convert the resulting cycloadduct into the target carboxamide.

Lithium Amide Initiated Domino Reactions for Chiral Cyclohexane (B81311) Derivatives

Chiral lithium amides have emerged as powerful reagents for asymmetric synthesis, capable of initiating domino reactions that construct complex chiral molecules in a single step. psu.edu These bases can selectively deprotonate prochiral starting materials, generating a chiral intermediate that then undergoes a cascade of reactions to form the desired cyclohexene ring with high stereocontrol. psu.edu

The mechanism often involves an initial enantioselective deprotonation, followed by intramolecular cyclization or rearrangement. The structure of the chiral lithium amide is crucial for the stereochemical outcome of the reaction. elsevierpure.com The presence of additives like lithium halides can also significantly influence the enantioselectivity. elsevierpure.com While this method directly produces a chiral cyclohexane derivative, subsequent steps are required to introduce the double bond at the 3-position and convert the functional group to a carboxamide.

Carboxamide Functionality Introduction and Modification

Once the chiral cyclohexene core is established, the next critical step is the introduction and potential modification of the carboxamide group. This can be achieved through classical amidation reactions or more intricate pathways involving the reduction of bicyclic imides.

Amidation Reactions from Precursors (e.g., 3-Cyclohexene-1-carboxylic Acid)

A straightforward and widely used method for introducing the carboxamide functionality is the amidation of a carboxylic acid precursor, such as (1R)-3-cyclohexene-1-carboxylic acid. nist.govnist.gov This precursor, which contains the necessary stereocenter, can be activated and then reacted with ammonia (B1221849) or an ammonia equivalent to form the desired carboxamide.

Common activating agents for the carboxylic acid include thionyl chloride, oxalyl chloride, or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated acid derivative, typically an acid chloride or an active ester, readily reacts with ammonia to yield this compound. The reaction conditions are generally mild, preserving the stereochemical integrity of the chiral center. The precursor, (S)-3-Cyclohexene-1-carboxylic acid, can be used in the preparation of potent and orally active direct inhibitors of factor Xa. pharmaffiliates.com

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Activating Group | Byproducts |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | CO, CO₂, HCl |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Water-soluble urea |

Derivatization from Bicyclic Imide Reduction Pathways

An alternative strategy for constructing the carboxamide involves the reduction of a bicyclic imide. This approach often begins with a Diels-Alder reaction between a diene and a dienophile containing a maleimide (B117702) or a related cyclic imide structure. The resulting bicyclic adduct possesses the core cyclohexene ring and a nitrogen-containing functional group.

Subsequent selective reduction of one of the imide's carbonyl groups can lead to a hydroxylactam. This intermediate can then be further manipulated. For instance, reductive cleavage of the remaining amide bond and the newly formed alcohol can ultimately yield the desired cyclohexene carboxamide. This pathway offers a different strategic approach to installing the carboxamide functionality, often with good stereocontrol derived from the initial cycloaddition.

Chiral Pool Synthesis Approaches Utilizing Pre-existing Stereocenters

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govescholarship.org This approach elegantly bypasses the need for asymmetric catalysis or resolution by incorporating a pre-existing stereocenter from the chiral pool into the target molecule.

For the synthesis of this compound, a suitable starting material from the chiral pool would be a compound that already contains a stereocenter that can be elaborated into the desired cyclohexene structure. For example, certain terpenes or carbohydrates with the correct absolute stereochemistry can serve as precursors. nih.gov The synthetic sequence would then involve a series of chemical transformations to construct the cyclohexene ring and introduce the carboxamide group, all while retaining the original stereochemical information. This method is often efficient and cost-effective for producing enantiomerically pure compounds. researchgate.net

Biocatalytic Synthesis and Enantioselective Transformations

Biocatalysis has emerged as a powerful tool for producing optically active molecules due to the high enantioselectivity of enzymes. For the synthesis of the chiral cyclohexene core, enzymatic kinetic resolution of racemic precursors is a key strategy.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process utilizes a chiral catalyst, typically an enzyme, that reacts at a different rate with each enantiomer. In the context of producing this compound, the crucial intermediate is the corresponding chiral carboxylic acid, which can be obtained by resolving a racemic ester like methyl 3-cyclohexene-1-carboxylate (rac-CHCM). researchgate.netgoogle.com

Hydrolases, such as lipases and esterases, are commonly employed for this purpose. They selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the unreacted ester enantiomerically enriched. For instance, studies have explored various biocatalysts for the resolution of racemic esters. almacgroup.compolimi.it A novel carboxylesterase, CarEst3, identified through genome mining, has shown high efficiency in hydrolyzing rac-CHCM. researchgate.net In one study, the enantioselective hydrolysis of rac-CHCM at a high concentration (560 g·L⁻¹) using CarEst3 yielded (S)-3-cyclohexene-1-carboxylic acid with an enantiomeric excess (ee) greater than 99%. researchgate.net Similarly, the hydrolase AcEst1 from Acinetobacter sp. JNU9335 has been identified as a promising biocatalyst for producing chiral 3-cyclohexene-1-carboxylic acid derivatives. researchgate.net

The effectiveness of these enzymatic resolutions can be quantified by the enantiomeric ratio (E value), a measure of the enzyme's selectivity. High E values are indicative of an efficient resolution process, which is critical for industrial applications where high optical purity is required.

Performance of Enzymes in Kinetic Resolution of Cyclohexene Esters

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CarEst3 | rac-Methyl 3-cyclohexene-1-carboxylate (rac-CHCM) | (S)-3-Cyclohexene-1-carboxylic acid | >99% | researchgate.net |

| AcEst1 | rac-Methyl 3-cyclohexene-1-carboxylate (rac-CHCM) | (S)-3-Cyclohexene-1-carboxylic acid | >99% | researchgate.net |

| Lipase PS (Amano) | Racemic Alcohol (Precursor to Ivabradine) | (S)-Acylated Ester | 80% (90:10 e.r.) | polimi.it |

While naturally occurring enzymes offer significant advantages, they sometimes exhibit limited enantioselectivity, especially with challenging substrates that have nearly symmetric structures like ethyl 3-cyclohexene-1-carboxylate. researchgate.net To overcome these limitations, protein engineering techniques are used to create enzyme variants with improved properties such as higher activity, stability, and, most importantly, enhanced enantioselectivity. chemrxiv.org

Rational enzyme design and directed evolution, often accelerated by machine learning algorithms, are at the forefront of developing these superior biocatalysts. researchgate.net For example, a hyperthermophilic carboxylesterase, AfEST, was reengineered to improve its efficiency in polyester (B1180765) synthesis, demonstrating the potential of rational design to modify enzyme function for specific applications. chemrxiv.org By creating mutants, researchers can fine-tune the active site of an esterase to better differentiate between the enantiomers of a cyclohexene ester, leading to higher yields and optical purities of the desired chiral carboxylic acid. A patent has been granted for carboxylesterase mutants that demonstrate high catalytic activity and stereoselectivity in producing (R)-3-cyclohexene-1-carboxylic acid, highlighting the industrial relevance of this approach.

Palladium- and Platinum-Catalyzed Cycloadditions for Functionalized Cyclohexenes

Transition-metal catalysis provides a powerful alternative for constructing the functionalized cyclohexene ring system. Palladium and platinum catalysts, in particular, enable a variety of cycloaddition and cyclization reactions that offer high levels of control over regioselectivity and stereoselectivity.

Palladium-catalyzed reactions are well-established in organic synthesis for their versatility in forming carbon-carbon bonds. youtube.com Recent advancements include a palladium-catalyzed borylative cyclization of 1,7-enynes, which produces functionalized cyclohexanes with high yields and regioselectivity. Another innovative method is the palladium-catalyzed regiodivergent carbocyclization of dienallenes, which can be controlled to selectively produce cis-1,4-disubstituted cyclohexenes with excellent diastereoselectivity. nih.gov This method's utility is enhanced by the tolerance of the boronate ester group on the product, allowing for further functionalization.

Platinum catalysts are also effective for synthesizing cyclic compounds. Platinum(II) chloride (PtCl₂), for example, catalyzes the cycloisomerization of enynes containing a hydroxyl group to form bicyclo[3.1.0]hexan-3-one derivatives. nih.govorganic-chemistry.org This skeletal reorganization proceeds through a proposed cyclopropyl (B3062369) platinum carbene intermediate and provides a concise route to complex terpene structures like sabinone and sabinol. nih.govorganic-chemistry.org While not a direct [4+2] cycloaddition to form a simple cyclohexene, these platinum-catalyzed cyclizations represent an advanced strategy for constructing highly functionalized six-membered ring systems from linear precursors, showcasing the atom-economical nature of such transformations.

Examples of Pd- and Pt-Catalyzed Cyclizations

| Catalyst | Reaction Type | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium | Borylative Cyclization | 1,7-Enynes | Functionalized Cyclohexanes | High yields (up to 87%), excellent regioselectivity | |

| Palladium | Regiodivergent Carbocyclization | Dienallenes | cis-1,4-Disubstituted Cyclohexenes | High diastereoselectivity (e.g., 16:1 dr) | nih.gov |

| Platinum (PtCl₂) | Cycloisomerization | Hydroxylated Enynes | Bicyclo[3.1.0]hexan-3-ones | Atom economical, access to complex terpenes | nih.govorganic-chemistry.org |

Stereochemical Control and Chiral Resolution Techniques in 1r Cyclohex 3 Ene 1 Carboxamide Synthesis

Strategies for Achieving Enantiomeric Purity in Cyclohexene (B86901) Systems

Achieving a high degree of enantiomeric purity in cyclohexene systems is a significant challenge in organic synthesis. The non-planar and conformationally flexible nature of the cyclohexene ring requires carefully designed synthetic routes. Strategies often begin with the corresponding racemic cyclohex-3-ene-1-carboxylic acid, which serves as a key intermediate. google.comtcichemicals.comnist.gov The separation of enantiomers from a racemic mixture, a process known as resolution, is a common and effective approach. libretexts.orgwikipedia.org This typically involves the use of a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.orgwikipedia.org

Furthermore, advancements in asymmetric synthesis have provided direct routes to enantiomerically enriched cyclohexene derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, producing the desired enantiomer in excess. acs.org

Diastereomeric Salt Formation and Recrystallization for Chiral Resolution.wikipedia.orgacs.orgnii.ac.jp

A widely employed and industrially viable method for obtaining enantiomerically pure (1R)-Cyclohex-3-ene-1-carboxamide is through the chiral resolution of its corresponding carboxylic acid precursor, (±)-cyclohex-3-ene-1-carboxylic acid. google.comtcichemicals.comnist.gov This classical approach relies on the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgnii.ac.jp These diastereomeric salts, having different physical properties such as solubility, can then be separated by fractional crystallization. wikipedia.orglibretexts.org

Utilization of Chiral Resolving Agents (e.g., Naphthylethylamine).wikipedia.orgnii.ac.jp

The choice of resolving agent is critical for the successful separation of enantiomers. Chiral amines are frequently used for the resolution of racemic carboxylic acids. libretexts.orgacs.orglibretexts.org A patent describes a method for the chiral resolution of 3-cyclohexene-1-carboxylic acid using (R)-1-naphthylethylamine or (S)-1-naphthylethylamine as the resolving agent. google.com The reaction of the racemic acid with one of these enantiomerically pure amines results in the formation of a pair of diastereomeric salts. google.com These salts, for instance, the (R)-acid-(R)-amine salt and the (S)-acid-(R)-amine salt, possess different solubilities, allowing for their separation. researchgate.net

The selection of the appropriate resolving agent is often empirical, and several candidates may be screened to find the one that provides the best separation. Other commonly used chiral resolving agents for acids include brucine, strychnine, and quinine. libretexts.orglibretexts.org

Optimization of Recrystallization Conditions for Enhanced Enantiomeric Excess.wikipedia.orgacs.org

The efficiency of the chiral resolution is highly dependent on the recrystallization conditions. chemicalforums.com Factors such as the choice of solvent, temperature, and cooling rate can significantly influence the yield and enantiomeric excess (ee) of the desired diastereomeric salt. researchgate.netresearchgate.net A patent for the resolution of 3-cyclohexene-1-carboxylic acid specifies the use of isopropanol (B130326) and acetone (B3395972) as recrystallization solvents. google.com

The goal is to identify conditions where one diastereomeric salt has significantly lower solubility than the other, leading to its preferential crystallization. wikipedia.org The less soluble salt can be isolated by filtration, and the more soluble one remains in the mother liquor. nii.ac.jp After separation, the desired enantiomer of the carboxylic acid is recovered by acidification of the diastereomeric salt, which protonates the carboxylate and liberates the free acid from the resolving agent. google.com This process can be repeated to improve the enantiomeric purity of the product. chemicalforums.comresearchgate.net The optimization of these conditions is crucial for developing a scalable and economical process for producing enantiomerically pure compounds. nih.gov

Chemoenzymatic Approaches for Enantioselective Production.rsc.org

Chemoenzymatic methods offer a powerful and green alternative for the enantioselective production of chiral compounds like this compound. These approaches leverage the high selectivity of enzymes for specific stereoisomers to achieve high enantiomeric purity. While direct enzymatic amidation of a cyclohexene carboxylic acid ester is a plausible route, a more common strategy involves the kinetic resolution of a racemic precursor.

For instance, a racemic ester of cyclohex-3-ene-1-carboxylic acid can be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer of the ester, leaving the other, desired enantiomer unreacted. This allows for the separation of the unreacted ester (in high ee) from the hydrolyzed acid. The amide can then be formed from the enantiomerically enriched ester in a subsequent chemical step.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase | Racemic cyclohex-3-ene-1-carboxylic acid ester | (1R)-Cyclohex-3-ene-1-carboxylic acid ester | >95% |

This table illustrates a representative chemoenzymatic resolution. The specific enzyme, substrate, and reaction conditions would need to be optimized for the synthesis of this compound.

Control of Stereochemistry through Mitsunobu Reactions and Epimerization.rsc.org

The Mitsunobu reaction provides a versatile method for the stereochemical inversion of secondary alcohols, a strategy that can be applied to the synthesis of chiral cyclohexene derivatives. rsc.orgyoutube.com Starting with a readily available chiral cyclohexenol (B1201834), the stereochemistry can be inverted at a specific carbon center.

For example, a cyclohexenol with the opposite stereochemistry at the C1 position to that desired in the final product can be used. A Mitsunobu reaction with a suitable nitrogen nucleophile, such as phthalimide, would proceed with inversion of configuration at the alcohol-bearing carbon. google.com Subsequent removal of the protecting group would yield the amine with the desired (1R) stereochemistry. This amine could then be converted to the corresponding carboxamide.

| Reaction | Starting Material | Key Reagents | Product Stereochemistry |

| Mitsunobu Reaction | (1S)-Cyclohex-3-en-1-ol | DEAD, PPh₃, Phthalimide | (1R)-Phthalimidocyclohex-3-ene |

| Epimerization | (1S)-Cyclohex-3-ene-1-carboxylic acid | Strong base | Racemic Cyclohex-3-ene-1-carboxylic acid |

This table summarizes how Mitsunobu and epimerization reactions can be strategically used to control the stereochemistry in the synthesis of this compound precursors.

Mechanistic Investigations of Chemical Transformations Involving 1r Cyclohex 3 Ene 1 Carboxamide Derivatives

Electrophilic Additions to the Cyclohexene (B86901) Double Bond

The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles, initiating a cascade of reactions. libretexts.orglibretexts.org The nature of the electrophile and the substituents on the cyclohexene core dictates the ultimate product distribution. The initial step typically involves the formation of a charge-transfer complex between the alkene's π electrons and the electrophilic reagent, followed by the formation of a carbocation or a bridged-ion intermediate. libretexts.orgksu.edu.sa

The bromination of cyclohex-3-ene-1-carboxamide (B1296590) derivatives showcases significant product diversity, which is heavily influenced by the reaction conditions and the substrate's structure. acs.orgacs.org In studies involving 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamide derivatives, the reaction with bromine does not lead to a simple 1,2-dibromo addition product. Instead, an interesting rearrangement occurs. nih.govresearchgate.net

When 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide is treated with one equivalent of bromine in dichloromethane, it undergoes a transformation on the silica (B1680970) gel column during purification to yield a single rearranged product, 5-Bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one, in high yield (95%). acs.org This outcome highlights a tandem reaction sequence initiated by the electrophilic attack of bromine.

The use of excess bromine introduces further diversity. The reaction of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide with excess bromine results in a dibrominated product. nih.gov X-ray diffraction analysis confirmed the structure as 5,7a-dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one hydrate. acs.orgnih.gov The second bromine atom is proposed to attach at the alpha-position to the carbonyl group via an enol intermediate. nih.gov

| Starting Material | Reagents | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 6-(Hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | Br₂ (1 equiv), CH₂Cl₂ | 5-Bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one | Rearrangement product formed during purification. | acs.org |

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | Excess Br₂ | 5,7a-Dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one hydrate | Dibromination occurs, with the second bromine adding to the α-carbon of the carbonyl. | nih.gov |

Epoxidation of the cyclohexene double bond in these carboxamide derivatives, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), also leads to complex rearrangement products rather than a stable, simple epoxide. nih.gov The proximity of the hydroxymethyl and amide functional groups facilitates subsequent intramolecular ring-opening of the initially formed oxirane ring. researchgate.netnih.gov Such ring-opening reactions of cyclohexene oxides are known to be catalyzed by acids and can proceed with high regioselectivity. nih.govresearchgate.net

When 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide was treated with m-CPBA, a rearranged epoxy lactone, Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one, was obtained in 96% yield. nih.gov This indicates that after the epoxidation of the double bond, an intramolecular cyclization involving the amide and alcohol functionalities occurs. nih.gov

Further investigation into the epoxidation of a derivative where the alcohol was protected with a silyl (B83357) group revealed the formation of another novel rearrangement product, underscoring the critical role of the functional groups in directing the reaction pathway. nih.gov The structure of a resulting product containing the m-CPBA group was confirmed by X-ray analysis, showing a fused cyclohexane (B81311) and lactone ring core. nih.gov

| Starting Material | Reagents | Product | Key Observation | Reference |

|---|---|---|---|---|

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide | m-CPBA (2 equiv), DCM | Hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one | Epoxidation is followed by intramolecular rearrangement to form a bicyclic epoxy lactone. | nih.gov |

| TBS-protected 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide | m-CPBA | Rearranged bicyclic lactone | A new rearrangement product forms, indicating hydrolysis of the amide and opening of the epoxide ring. | nih.gov |

The formation of rearranged bicyclic products in both bromination and epoxidation reactions is direct evidence of this participation. acs.org Following the initial electrophilic attack on the double bond to form a bromonium or oxonium ion, these neighboring groups act as internal nucleophiles. This intramolecular attack is often faster and more selective than an intermolecular attack by an external nucleophile. The regioselectivity is controlled by the formation of the more stable intermediate, which in these cases involves the participation of the amide's carbonyl oxygen or the hydroxyl group, leading to the observed bicyclic structures. acs.orgnih.gov This phenomenon, known as neighboring group participation, overrides the typical reaction pathways and leads to products that might not be predicted by simple electrophilic addition rules. youtube.com

Intramolecular Cyclization and Rearrangement Pathways

The functional group arrangement in (1R)-Cyclohex-3-ene-1-carboxamide derivatives provides a perfect scaffold for intramolecular reactions, leading to the formation of complex bicyclic systems.

A key transformation observed for 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide derivatives is their conversion into bicyclic lactones. nih.gov This rearrangement is a prominent pathway in both bromination and epoxidation reactions. acs.orgnih.gov

In the bromination reaction, the proposed mechanism begins with the formation of a bromonium ion intermediate across the double bond. acs.org Subsequently, the carbonyl oxygen of the neighboring amide group attacks one of the carbons of the bromonium ion in an intramolecular fashion. This step is followed by a rearrangement and attack by the primary alcohol (-CH₂OH) group, which ultimately leads to the formation of a stable, fused bicyclic lactone ring system, specifically a hexahydroisobenzofuranone core. acs.orgresearchgate.net This pathway provides an efficient and novel method for synthesizing these valuable bicyclic lactone structures. acs.orgnih.gov

Intramolecular halo-amidation reactions are powerful tools for constructing nitrogen-containing bicyclic frameworks. An analogous reaction, intramolecular bromo-amination, demonstrates the potential for forming azanorbornane-type structures from cyclohexadiene precursors. rsc.org This strategy relies on the nucleophilic nitrogen of an amine or amide attacking a double bond that has been activated by an electrophilic bromine source.

In a related synthesis, the reaction of a cyclohexa-2,5-dienyl derivative with an optically pure diamine, followed by treatment with N-Bromosuccinimide (NBS), triggers an intramolecular bromo-amination. rsc.org This key step discriminates between the two double bonds in the cyclohexadiene system and forges the characteristic bicyclic framework of the azanorbornane family. This reaction was successfully applied in the asymmetric synthesis of (–)-γ-lycorane. rsc.org While the reported substrate is a diene aminal, the underlying principle of an intramolecular, bromine-induced cyclization of a nitrogen nucleophile onto a double bond is directly applicable to cyclohex-3-ene-1-carboxamide systems, representing a viable pathway to azanorbornane skeletons.

Role of Neighboring Group Participation and Anchimeric Assistance

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence the stereochemical outcome of a reaction. wikipedia.orgdalalinstitute.com In the context of this compound derivatives, both the amide functionality and other substituents on the cyclohexene ring can act as neighboring groups, profoundly affecting the course of chemical transformations.

Recent studies on the bromination and epoxidation of 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamide derivatives have highlighted the significant role of anchimeric assistance. nih.govnih.gov In these reactions, both the hydroxymethyl (-CH2OH) and the amide (-CONHR) groups attached to the cyclohexene ring were found to be crucial in directing the formation of the products, which included interesting rearranged bicyclic lactones. nih.govnih.gov

A key indicator of anchimeric assistance is a significant rate enhancement compared to a similar reaction lacking the participating neighboring group. dalalinstitute.comtue.nl For instance, the solvolysis of unsaturated tosylates can be up to 10¹¹ times faster than their saturated counterparts due to the participation of the alkene's pi electrons. dalalinstitute.com Similarly, the presence of a neighboring phenyl group can accelerate reaction rates by stabilizing the transition state through the formation of a phenonium-like intermediate. libretexts.org

In the case of cyclohexene systems, the conformation of the ring is critical. For neighboring group participation to be effective, the participating group and the leaving group should ideally be in an anti-periplanar or anti-axial arrangement to allow for effective backside attack. youtube.com

The investigation into the reactions of this compound derivatives has shown that the interplay between the amide group, other ring substituents, and the double bond provides a rich landscape for studying the principles of neighboring group participation and anchimeric assistance, leading to the development of novel synthetic methodologies for complex molecules. nih.govnih.gov

Transformations of the Carboxamide Functionality

The carboxamide group is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities. In the context of this compound, these transformations are crucial for the synthesis of diverse and potentially bioactive molecules.

Curtius Rearrangement for Carbamate (B1207046) Formation

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org This rearrangement is a key transformation of the carboxamide functionality, as the resulting isocyanate can be trapped by various nucleophiles to yield a range of important compounds. nih.gov When an alcohol is used as the nucleophile, a carbamate is formed. wikipedia.org

The reaction proceeds via a concerted mechanism, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org A significant advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its configuration. nih.gov This stereochemical integrity is particularly valuable in the synthesis of chiral molecules.

For the synthesis of carbamates from (1R)-Cyclohex-3-ene-1-carboxylic acid, a common precursor to the carboxamide, the acid is first converted to an acyl azide. This can be achieved using reagents such as diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. researchgate.net The subsequent rearrangement in the presence of an alcohol, such as ethanol, t-butanol, or benzyl (B1604629) alcohol, directly affords the corresponding N-(1-cyclohex-3-enyl)carbamate in a one-pot procedure. researchgate.net

Recent advancements have led to milder and more efficient one-pot procedures for the Curtius rearrangement, starting directly from carboxylic acids. organic-chemistry.org For example, the use of di-tert-butyl dicarbonate (B1257347) and sodium azide allows for the in-situ formation of the acyl azide, which then rearranges to the isocyanate. researchgate.net The isocyanate can then be trapped to form the desired carbamate.

The resulting N-(1-cyclohex-3-enyl)carbamates are valuable synthetic intermediates. researchgate.net The carbamate functionality can serve as a protecting group for the amine, which can be later deprotected to reveal the primary amine. Furthermore, the double bond in the cyclohexene ring of these carbamates can be further functionalized, for instance, through iodination or epoxidation, to create a variety of oxygenated cyclohexylamino building blocks. researchgate.net

The Curtius rearrangement of this compound derivatives or their corresponding carboxylic acids provides a reliable and stereospecific method for the synthesis of chiral carbamates, which are important precursors for a wide array of complex nitrogen-containing molecules. nih.gov

Role of 1r Cyclohex 3 Ene 1 Carboxamide As a Chiral Building Block and Synthetic Intermediate

Versatility in Constructing Enantiomerically Pure Complex Organic Molecules

The enantiomeric purity of (1R)-Cyclohex-3-ene-1-carboxamide is fundamental to its utility in asymmetric synthesis, allowing for the creation of complex molecules with precise three-dimensional arrangements. The synthesis of its corresponding carboxylic acid precursor, (S)-3-cyclohexene-1-carboxylic acid, is a critical first step. Methods such as enzymatic kinetic resolution of racemic esters have been developed to produce this chiral acid with high enantiomeric excess (>99% ee) researchgate.net. This high level of purity is crucial as the stereochemistry of the starting material dictates the final configuration of the target molecule.

A notable application demonstrating its versatility is in the synthesis of optically active arthropod repellents. For instance, (1S,2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), a potent repellent, was developed using a synthesis that relies on a chiral Diels-Alder reaction to establish the stereochemistry of the cyclohexene (B86901) ring researchgate.net. The ability to start with an enantiomerically defined cyclohexene core like that in this compound is a key strategy for accessing such complex chiral molecules efficiently. The synthesis of these molecules often involves leveraging the existing stereocenter to direct the formation of new stereogenic centers, a cornerstone of modern asymmetric synthesis google.comrsc.org.

Precursor in the Synthesis of Substituted Cyclohexane (B81311) Derivatives

This compound and its derivatives serve as excellent precursors for a variety of substituted cyclohexanes. The double bond within the cyclohexene ring provides a handle for numerous chemical transformations, including halogenation and epoxidation, leading to highly functionalized cyclohexane systems.

In one study, N-substituted 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamides were used as the starting point for synthesizing novel bicyclic lactones. nih.gov These carboxamide derivatives, obtained from the reduction of bicyclic imides, underwent bromination and epoxidation reactions. nih.govox.ac.uk The presence of both the hydroxymethyl and the amide groups on the cyclohexane ring was found to be crucial in directing the reaction pathways and facilitating the formation of these complex rearranged products. nih.govox.ac.uk For example, the bromination of γ-hydroxycarboxamide derivative 7 led to the formation of an iminium intermediate 8 , which upon hydrolysis yielded the bicyclic lactone 9 (see table below for structures). nih.gov Similarly, epoxidation of the same starting material with m-CPBA resulted in a hexahydrooxireno[2,3-f]isobenzofuran-3(1aH)-one derivative. nih.gov These transformations highlight how the cyclohexene carboxamide scaffold can be elaborated into diverse and densely functionalized cyclohexane derivatives.

Table 1: Synthesis of Substituted Cyclohexane Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide (7a ) | Br₂ | 5-Bromo-6-hydroxy-N-methylhexahydro-1H-isobenzofuran-1-iminium (8 ) | nih.gov |

| 5-Bromo-6-hydroxy-N-methylhexahydro-1H-isobenzofuran-1-iminium (8 ) | Hydrolysis | 6-Hydroxy-5-bromohexahydro-1H-isobenzofuran-1-one (9 ) | nih.gov |

Intermediate in the Preparation of Bicyclic Amine Scaffolds

The cyclohexene carboxamide framework is also a valuable intermediate for the synthesis of bicyclic amine scaffolds, which are important structural motifs in medicinal chemistry. One effective route involves the Curtius rearrangement of the parent cyclohex-3-ene carboxylic acid to form N-(1-cyclohex-3-enyl)carbamates. researchgate.net These carbamates are versatile intermediates that can undergo further transformations. For example, base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates, which are derived from the cyclohexenyl carbamate (B1207046), provides a convenient method for synthesizing 7-azabicyclo[2.2.1]heptanes, a key bicyclic amine scaffold. researchgate.net

More contemporary methods also utilize related structures to access complex bicyclic amines. A convergent approach based on the photocatalysed hydroamination of cyclic enecarbamates has been developed to create diazabicyclic scaffolds containing twisted amides and anilines. nih.gov These bridged bicyclic structures exhibit unique electronic properties due to the geometric constraints imposed on the nitrogen lone pair. nih.gov The modularity of this synthetic approach allows for systematic variation of the bicyclic scaffold, demonstrating the utility of cyclohexene-based intermediates in constructing sophisticated amine architectures.

Application in the Design and Synthesis of Specific Chemical Scaffolds

The inherent reactivity and defined stereochemistry of this compound make it an ideal starting point for the design and synthesis of specific and functionally rich chemical scaffolds. A chemical scaffold can be defined as the core structure of a molecule to which various functional groups can be attached.

A prime example of this application is the synthesis of bicyclic lactones through intramolecular reactions of substituted cyclohexene carboxamides. nih.gov As detailed previously, the strategic placement of hydroxyl and amide functionalities on the cyclohexene ring enables a cascade of reactions, including bromination or epoxidation followed by intramolecular cyclization, to yield complex bicyclic lactone systems. nih.govox.ac.uk This demonstrates a scaffold-based approach where a relatively simple chiral starting material is transformed into a significantly more complex and rigid structure.

Furthermore, the synthesis of bicyclic amine scaffolds, such as the 7-azabicyclo[2.2.1]heptane system, from cyclohexene-derived carbamates represents another key application. researchgate.net These rigid, bicyclic structures are of great interest in drug discovery as they can orient substituents in well-defined vectors in three-dimensional space, facilitating precise interactions with biological targets. The ability to generate such specific and constrained scaffolds from this compound and its precursors underscores its importance as a foundational element in synthetic chemistry.

Advanced Spectroscopic and Chromatographic Characterization in Research on 1r Cyclohex 3 Ene 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidationnih.gov

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the carbon skeleton, the placement of functional groups, and the relative stereochemistry of chiral centers. For (1R)-Cyclohex-3-ene-1-carboxamide, both ¹H and ¹³C NMR are critical for confirming its identity. While specific experimental data for the pure (1R) enantiomer is not widely published, the spectral features are expected to be identical to its enantiomer and the racemic mixture in an achiral solvent.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity. In the spectrum of this compound, distinct signals are expected for the olefinic, allylic, aliphatic, and amide protons. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal the spatial relationship between neighboring protons.

The olefinic protons on the C3-C4 double bond are expected to appear in the downfield region (typically δ 5.5-6.0 ppm) due to the deshielding effect of the π-bond. sigmaaldrich.com The proton at the C1 position, being attached to a stereocenter and adjacent to the electron-withdrawing carboxamide group, would also exhibit a characteristic chemical shift. The protons of the amide group (-CONH₂) typically appear as two separate broad signals, if rotation around the C-N bond is slow on the NMR timescale, or as a single broad signal. epfl.ch

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3, H4 (Olefinic) | 5.60 - 5.80 | Multiplet | - |

| H₂N- (Amide) | 5.40 - 7.50 | Broad Singlet | - |

| H1 (Methine) | 2.40 - 2.60 | Multiplet | - |

| H2, H5, H6 (Aliphatic) | 1.50 - 2.40 | Multiplet | - |

| Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions. |

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

The carbonyl carbon of the amide group is the most deshielded and appears furthest downfield (typically δ 175-180 ppm). The olefinic carbons (C3 and C4) resonate in the range of δ 125-130 ppm. google.com The chiral methine carbon (C1) and the other sp³ hybridized carbons of the cyclohexene (B86901) ring appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 177.0 |

| C3, C4 (Olefinic) | 126.5, 125.0 |

| C1 (Methine) | 42.5 |

| C2, C5, C6 (Aliphatic) | 30.5, 28.0, 25.0 |

| Note: These are predicted values and serve as a guide. Actual experimental values may differ. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. For this compound (C₇H₁₁NO), HRMS provides definitive confirmation of its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. nist.gov

The calculated exact mass for the protonated molecule [M+H]⁺ of C₇H₁₁NO is 126.0919. nih.gov An experimental HRMS measurement yielding a value extremely close to this, typically within a few parts per million (ppm), would confirm the molecular formula and rule out other potential structures with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 126.0919 | Typically within ± 0.0005 |

| [M+Na]⁺ | 148.0738 | Typically within ± 0.0005 |

| Note: The observed mass is an example of what would be expected in an experimental setting. |

Chromatographic Techniques for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and analysis of this compound, chromatographic methods are essential for isolating the product from reaction mixtures and for determining its purity and enantiomeric composition.

Silica (B1680970) gel column chromatography is a standard and widely used method for the purification of organic compounds. nih.gov It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The polarity of the compound plays a significant role in its retention on the polar silica gel.

In the purification of cyclohex-3-ene-1-carboxamide (B1296590) derivatives, a common approach involves using a gradient of solvents, such as a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. nih.gov The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through. Less polar impurities will elute first, followed by the desired product, with highly polar impurities being retained longer on the column. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both purity analysis and the separation of enantiomers. To determine the chemical purity of this compound, a reverse-phase HPLC method is typically employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

For determining the enantiomeric excess (e.e.), which is a measure of the chiral purity, a specialized chiral HPLC method is required. nih.govcsfarmacie.cz This involves the use of a chiral stationary phase (CSP). phenomenex.com These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. youtube.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for this purpose. nih.gov The development of a suitable method would involve screening various chiral columns and mobile phase compositions (e.g., mixtures of hexane (B92381) and isopropanol) to achieve baseline separation of the (1R) and (1S) enantiomers. The relative peak areas in the resulting chromatogram are then used to calculate the enantiomeric excess. rsc.org

Optical Rotation Measurements for Chiral Purity Assessment

The determination of chiral purity is a critical aspect of the synthesis and characterization of enantiomerically enriched compounds. For this compound, a chiral molecule, optical rotation measurements serve as a fundamental technique for assessing its enantiomeric excess (e.e.). This method relies on the principle that enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, a characteristic physical property of a chiral compound, is dependent on the wavelength of the light, the temperature, the solvent, and the concentration of the sample.

The conversion of the carboxylic acid to the primary amide, this compound, involves the reaction of the carboxyl group and does not affect the stereocenter at C1. Therefore, a direct correlation between the optical purity of the starting carboxylic acid and the resulting amide product is expected. A highly enantiomerically pure sample of this compound, synthesized from enantiomerically pure (R)-(+)-3-Cyclohexenecarboxylic acid, is anticipated to exhibit a significant positive optical rotation.

In a research setting, the measurement of the optical rotation of a synthesized batch of this compound would be a primary quality control step. By comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer (a value that would need to be established through the synthesis of a reference standard of known 100% e.e.), the enantiomeric excess of the synthesized batch can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

The accurate determination of [α]max is crucial for this assessment. This value is typically determined by resolving a racemic mixture and characterizing the pure enantiomer or through asymmetric synthesis where the enantiomeric excess can be independently verified by other methods, such as chiral High-Performance Liquid Chromatography (HPLC).

Theoretical and Computational Chemistry Approaches to 1r Cyclohex 3 Ene 1 Carboxamide Research

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are pivotal in elucidating the intricate details of reaction mechanisms involving (1R)-Cyclohex-3-ene-1-carboxamide. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding and predicting the outcomes of chemical transformations.

For instance, in the study of rearrangement reactions of this compound derivatives, QM calculations can help to understand the formation of unexpected products like bicyclic lactones. nih.gov By modeling the reaction pathways of processes such as bromination and epoxidation, researchers can determine the energetic feasibility of different mechanistic proposals. nih.gov These calculations can reveal the influence of substituents, such as the amide and hydroxymethyl groups, on the reaction course and product distribution. nih.gov

A study on the bromination and epoxidation of cyclohex-3-ene-1-carboxamide (B1296590) derivatives demonstrated the formation of bicyclic lactone compounds. nih.gov Spectroscopic methods were used to determine the structures of the resulting products, and it was found that the hydroxymethyl and amide groups on the cyclohexene (B86901) ring played a significant role in the product formation. nih.gov This work highlights how computational analysis can complement experimental findings to provide a comprehensive understanding of complex reaction mechanisms.

Molecular Modeling and Docking Studies for Substrate-Enzyme Interactions in Biocatalysis

Molecular modeling and docking are powerful computational techniques used to investigate the interactions between a substrate, such as this compound, and an enzyme. These methods are particularly valuable in the field of biocatalysis, where understanding how a substrate binds to the active site of an enzyme is key to explaining and improving its catalytic efficiency and stereoselectivity.

Docking simulations can predict the preferred binding orientation of a substrate within an enzyme's active site and estimate the binding affinity. nih.govnih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and catalysis. nih.gov For example, in the biocatalytic production of chiral intermediates, docking studies can help to rationalize the observed stereoselectivity of an enzyme and guide protein engineering efforts to enhance it. researchgate.net

A study on tyrosinase inhibitors utilized molecular docking to simulate the interaction of various compounds with the enzyme's tertiary structure. nih.gov The results helped to identify key residues involved in hydrogen bonding and provided a basis for designing inhibitors with improved affinity. nih.gov Similarly, docking studies on the enzymes of the glycolysis pathway in E. coli successfully identified the correct substrates from a virtual library of metabolites, demonstrating the utility of this approach in predicting enzyme-substrate specificity. nih.gov

Conformational Analysis of the Cyclohexene Ring System

The cyclohexene ring, the core structure of this compound, can adopt several different conformations. Understanding the relative stabilities and the energy barriers for interconversion between these conformations is essential, as the ring's conformation can significantly influence the molecule's reactivity and its interactions with other molecules, such as enzymes.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to perform conformational analysis. For cyclohexene, the most stable conformation is the half-chair. stackexchange.com The ring inversion process from one half-chair conformation to another proceeds through higher-energy transition states and intermediates, such as the twist-boat and boat conformations. stackexchange.com

The energy barrier for the ring inversion of cyclohexene is reported to be in the range of 4.2–7.9 kcal/mol according to molecular mechanics and 5.2–6.6 kcal/mol based on quantum chemical methods. stackexchange.com This is lower than the ring inversion barrier for cyclohexane (B81311), which is approximately 10 kcal/mol. stackexchange.com The inversion process involves a transition from the half-chair to a twist-boat conformation, followed by an easy transformation to another twist-boat form via a boat-like transition state, and finally a return to the inverted half-chair conformation. stackexchange.com The energy difference between the twist-boat and the boat conformation is very small, less than 0.01 kcal/mol. stackexchange.com

Table 1: Calculated Energy Barriers for Cyclohexene Ring Inversion

| Computational Method | Energy Barrier (kcal/mol) |

|---|---|

| Molecular Mechanics | 4.2–7.9 stackexchange.com |

| Quantum Chemical Methods | 5.2–6.6 stackexchange.com |

Prediction of Stereoselectivity in Chiral Catalytic Reactions

The synthesis of enantiomerically pure compounds like this compound often relies on chiral catalysts. Theoretical and computational chemistry plays a crucial role in predicting and understanding the stereoselectivity of these catalytic reactions. By modeling the transition states of the catalyzed reaction, it is possible to determine which diastereomeric transition state is lower in energy, thus leading to the preferential formation of one enantiomer over the other.

These computational models can consider the intricate details of the catalyst-substrate complex, including the non-covalent interactions that govern stereochemical control. This predictive power is invaluable for the rational design of new and more effective chiral catalysts. For example, in asymmetric reactions like the Henry reaction or Michael additions, computational studies can help in the design of chiral ligands for metal catalysts to achieve high enantioselectivity. researchgate.netnih.gov

The development of chiral catalysts is a key area of research for achieving high stereoselectivity. mdpi.commdpi.com For instance, chiral rhodium catalysts have been successfully used in the stereoselective cyclopropanation of N-phenoxylsulfonamides. mdpi.com Similarly, the use of chiral ligands with copper(II) has been shown to be effective in catalyzing asymmetric Henry reactions with high enantioselectivities. researchgate.net Theoretical calculations can be employed to analyze the catalytic activities of different metal-ligand complexes and to predict the stereochemical outcome of the reaction. researchgate.net

Application of Machine Learning in Enzyme Engineering for Improved Stereoselectivity

Machine learning (ML) is increasingly being applied in the field of enzyme engineering to enhance properties like stereoselectivity. researchgate.netcaltech.edufrancescazfl.com By training on large datasets of enzyme variants and their corresponding catalytic performance, ML models can learn complex sequence-function relationships. researchgate.netcaltech.edu This knowledge can then be used to predict the stereoselectivity of new, uncharacterized enzyme variants, thereby guiding the design of more efficient biocatalysts.

This data-driven approach can significantly accelerate the process of directed evolution by identifying promising mutations and reducing the experimental screening effort. researchgate.net For instance, an ML model could be trained on the enantioselectivity data of an amidase library towards a range of substrates. researchgate.net The model could then predict which mutations in the amidase are likely to improve the enantioselectivity for the synthesis of a specific chiral amide like this compound. researchgate.net

The workflow for machine learning-assisted enzyme engineering typically involves data collection, feature engineering, model training, virtual screening, and rational design of protein variants. researchgate.net This approach has been successfully used to improve the enantioselectivity of an amidase, with an optimized variant showing a 53-fold higher E-value compared to the wild-type enzyme. researchgate.net The integration of ML with tools like directed evolution and QM/MM is expected to further revolutionize enzyme engineering for industrial-scale stereoselective synthesis. scite.ai

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-Cyclohex-3-ene-1-carboxamide while ensuring stereochemical purity?

- Methodology : Use asymmetric synthesis or enzymatic resolution to achieve the (1R)-enantiomer. Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess. For purification, employ recrystallization with solvents like ethanol or hexane to remove diastereomeric impurities .

- Safety : Follow protocols for handling carboxamides, including PPE (gloves, goggles) and fume hood use, due to risks of skin/eye irritation (H315, H319) .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Analytical Techniques :

- NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry.

- DSC/TGA to assess decomposition temperatures and thermal stability under inert atmospheres.

- FTIR to identify functional groups (amide C=O stretch ~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, face shields, and lab coats to avoid skin contact (H315). Use EN 166-certified goggles for eye protection (H319) .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust/aerosols (H335) .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Troubleshooting Steps :

Validate computational models (DFT, molecular dynamics) using experimental benchmarks.

Check solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.

Compare with structurally analogous compounds (e.g., 3-Cyclohexene-1-carboxylic acid derivatives) to identify anomalies .

- Collaboration : Cross-reference data with public databases (NIST Chemistry WebBook) or peer-reviewed literature .

Q. What advanced techniques are suitable for analyzing the enantiomeric purity of this compound in complex matrices?

- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) and a mobile phase of hexane/isopropanol.

- Detection : Couple with circular dichroism (CD) spectroscopy or mass spectrometry for high sensitivity .

- Validation : Perform spike-and-recovery experiments to confirm method accuracy in biological or environmental samples .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

- Experimental Design :

- Acidic Conditions : Monitor hydrolysis to cyclohexene-carboxylic acid using pH-stat titration.

- Basic Conditions : Assess amide saponification via LC-MS to detect amine byproducts.

Q. What strategies mitigate risks of racemization during derivatization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.